molecular formula C11H8Br2N2O B2989244 N-(1,8-Dibromoisoquinolin-3-yl)acetamide CAS No. 2490401-40-4

N-(1,8-Dibromoisoquinolin-3-yl)acetamide

Cat. No. B2989244
CAS RN: 2490401-40-4
M. Wt: 344.006
InChI Key: LQAMSKQPKWSYGX-UHFFFAOYSA-N
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Description

“N-(1,8-Dibromoisoquinolin-3-yl)acetamide” is a chemical compound with the CAS Number: 2490401-40-4 . It has a molecular weight of 344.01 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8Br2N2O/c1-6(16)14-9-5-7-3-2-4-8(12)10(7)11(13)15-9/h2-5H,1H3,(H,14,15,16) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 344.01 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Structural Aspects and Properties

The structural properties and applications of isoquinoline derivatives, similar to N-(1,8-Dibromoisoquinolin-3-yl)acetamide, have been explored in various scientific contexts. For instance, the study by Karmakar, Sarma, and Baruah (2007) delves into the structural aspects of amide-containing isoquinoline derivatives, focusing on their interactions with mineral acids and their ability to form gels and crystalline solids. These compounds exhibit unique fluorescence emission properties when forming host–guest complexes, offering potential applications in materials science and fluorescence-based sensing technologies Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides.

Selective Fluorescent Sensing

The development of selective fluorescent sensors based on isoquinoline platforms represents another significant application area. Zhou et al. (2012) synthesized a sensor from an 8-aminoquinoline and 8-hydroxyquinoline platform, showcasing high selectivity and sensitivity towards Cd(2+) ions. This sensor's ability to distinguish Cd(2+) from Zn(2+) highlights its potential in environmental monitoring and heavy metal detection A highly selective fluorescent sensor for distinguishing cadmium from zinc ions based on a quinoline platform.

Antiviral and Anticancer Applications

Isoquinoline derivatives also show promise in medicinal chemistry, particularly in antiviral and anticancer research. Nagarajan et al. (2006) synthesized indenoisoquinoline topoisomerase I inhibitors with nitrogen heterocycles, demonstrating potent cytotoxicity and Top1 inhibition, suggesting potential as therapeutic agents Synthesis and evaluation of indenoisoquinoline topoisomerase I inhibitors substituted with nitrogen heterocycles. Similarly, Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis, showing significant antiviral and antiapoptotic effects, which underscores the potential of isoquinoline derivatives in developing new antiviral drugs Therapeutic effect of a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, in Japanese encephalitis: correlation with in vitro neuroprotection.

Synthesis and Chemical Transformations

Research into the synthesis and chemical transformations of isoquinoline derivatives offers insights into their broader applicability in organic synthesis and chemical engineering. Skupinska, McEachern, Skerlj, and Bridger (2002) described a method for preparing amino-substituted tetrahydroquinolines and tetrahydroisoquinolines, highlighting the versatility of acetamidoquinolines and acetamidoisoquinolines in synthesizing various biologically active compounds Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines.

Safety and Hazards

Safety information for “N-(1,8-Dibromoisoquinolin-3-yl)acetamide” can be found in its Material Safety Data Sheet (MSDS) . It’s crucial to refer to this document for detailed safety and handling information.

properties

IUPAC Name

N-(1,8-dibromoisoquinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O/c1-6(16)14-9-5-7-3-2-4-8(12)10(7)11(13)15-9/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAMSKQPKWSYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C2C(=C1)C=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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